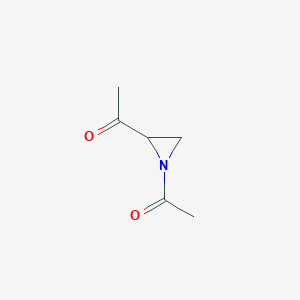

1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

412283-49-9 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(1-acetylaziridin-2-yl)ethanone |

InChI |

InChI=1S/C6H9NO2/c1-4(8)6-3-7(6)5(2)9/h6H,3H2,1-2H3 |

InChI Key |

LOWDVGJNFKAFSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CN1C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Aziridine 1,2 Diyl Di Ethan 1 One

Historical Evolution of Aziridine (B145994) Synthesis Relevant to N,N'-Diacylated Derivatives

The journey to synthesize complex aziridines began with foundational methods that, while not directly yielding N,N'-diacylated products, laid the essential groundwork for their eventual creation. Early methods often involved intramolecular cyclization of β-functionalized amines. For instance, the Wenker synthesis (1935), which involves the cyclization of β-amino alcohols, and related Gabriel-type syntheses from β-haloamines, established the principle of forming the strained three-membered ring through nucleophilic substitution. baranlab.org

These initial protocols typically produced N-H or N-alkyl/aryl aziridines. The introduction of acyl groups onto the nitrogen atom was a subsequent development, often achieved by functionalizing a pre-formed aziridine ring. However, the direct synthesis of N-acylated aziridines, particularly those with two acyl groups, required the advent of more sophisticated methods, such as nitrene transfer reactions, which could accommodate the electron-withdrawing nature of the diacyl functionality. The conceptual leap from simple cyclizations to the controlled addition of a nitrogen atom across a double bond was crucial for accessing compounds like 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) directly.

Contemporary Approaches for Aziridine Ring Formation with Diacyl Substitution

Modern synthetic chemistry offers several powerful strategies for constructing the 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) scaffold. These methods can be broadly categorized into nitrene transfer reactions, cyclization strategies, and the functionalization of existing aziridine rings.

Nitrene Transfer and Aziridination of Olefins

The most prominent contemporary strategy for synthesizing N-substituted aziridines is the formal [2+1] cycloaddition of a nitrene equivalent to an olefin. researchgate.netchemrxiv.org This approach is highly convergent, forming the core aziridine structure in a single step. For a diacylated product, this necessitates the transfer of a diacyl-substituted nitrene or its synthetic equivalent.

Transition metal catalysts are highly effective in mediating nitrene transfer from a suitable precursor to an alkene, offering control over selectivity and efficiency. nih.govnih.gov Catalysts based on copper, rhodium, and silver are particularly prevalent. us.esnih.gov In these reactions, a nitrene precursor, such as an iminoiodinane (e.g., PhI=NTs for tosylaziridines), reacts with the metal catalyst to generate a highly electrophilic metal-nitrene intermediate. us.esnih.gov This intermediate then reacts with an olefin to furnish the aziridine.

For the synthesis of diacylated aziridines, a diacylamino-based precursor would be required. The general mechanism involves the coordination of the olefin to the metal-nitrene complex, followed by the formation of the two new carbon-nitrogen bonds. The reaction can proceed through a concerted or stepwise pathway, which can influence the stereospecificity of the transformation. nih.gov Copper catalysts, in particular, have been extensively studied and are known to be high-yielding for aziridination reactions across a range of styrenes and other olefins. nih.govmdpi.com

| Catalyst System | Nitrene Precursor Type | Typical Olefin Substrates | Key Advantages |

|---|---|---|---|

| Copper (I) and (II) Complexes nih.govnih.gov | Iminoiodinanes (e.g., PhI=NR) | Styrenes, Dienes nih.gov | High yields, well-studied, versatile |

| Rhodium (II) Carboxylates nih.gov | Azides (RSO2N3) | Aliphatic and Aromatic Olefins | High turnover numbers, stereocontrol |

| Silver Complexes us.es | Iminoiodinanes | Styrenes, Fluorinated Olefins us.es | Effective for challenging substrates |

| Iron and Cobalt Complexes us.es | Iminoiodinanes | Styrenes | Use of earth-abundant metals |

To circumvent the use of potentially toxic or expensive transition metals, metal-free and organocatalytic aziridination methods have been developed. researchgate.net A common approach involves the use of hypervalent iodine reagents, which can act as both the oxidant and the source of the nitrogen group in some protocols. researchgate.net For example, reagents like diacetoxyiodobenzene (B1259982) (PIDA) can be used in combination with a nitrogen source to achieve aziridination.

Another metal-free strategy is the direct photoexcitation of certain nitrene precursors. chemrxiv.org Visible-light-mediated methods can generate free singlet nitrenes from sources like azoxy-triazenes, which then react stereospecifically with alkenes. chemrxiv.org These methods are advantageous for their mild conditions and avoidance of metal contaminants.

Cyclization Reactions for Aziridine Ring Closure

Intramolecular cyclization remains a viable, albeit less direct, route to certain aziridine structures. researchgate.net To generate 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), a precursor containing a diacetylamino group and a suitable leaving group in a β-position would be required. The reaction would proceed via an intramolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom displaces the leaving group to form the three-membered ring. While conceptually straightforward, the synthesis of the required acyclic precursor can be multi-stepped, potentially making this approach less efficient than direct aziridination. These reactions are a cornerstone in the synthesis of various heterocyclic systems. chempap.orgmdpi.comnih.govmdpi.com

Strategies Involving Functionalization of Pre-formed Aziridine Scaffolds

An alternative synthetic route involves the modification of an already-formed aziridine ring. This approach would start with a simpler aziridine, such as a 2-acetyl-N-acylaziridine or even a 2-acetyl-N-H aziridine, followed by the introduction of the second acetyl group onto the nitrogen atom. N-alkenylation and N-arylation of aziridines have been achieved using palladium and copper catalysts, demonstrating that the aziridine nitrogen can be functionalized under catalytic conditions. mdpi.comnih.gov However, introducing a second acyl group onto an already acylated nitrogen can be challenging due to the reduced nucleophilicity of the nitrogen atom. This strategy's success would depend on developing robust acylation conditions capable of overcoming the deactivating effect of the existing acyl group.

Stereoselective and Regioselective Considerations in the Synthesis of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)

The synthesis of substituted aziridines, such as 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), presents significant challenges in controlling both stereoselectivity and regioselectivity. The arrangement of substituents on the three-membered ring is crucial as it dictates the molecule's chemical properties and potential applications.

Regioselectivity in aziridine synthesis often pertains to the orientation of addition to an alkene or the direction of ring-opening of a precursor. For instance, in the synthesis of 2-substituted aziridines, the nucleophilic ring-opening can occur at either of the two carbon atoms of the ring. The regioselectivity is influenced by the electronic and steric properties of the substituents on the aziridine ring. In the case of aziridine-2-carboxylates, which are structurally related to the target molecule, nucleophilic attack is often directed by electronic effects, with the ester group activating the adjacent carbon. nih.gov For example, the ring-opening of activated aziridine-2-carboxylates with fluoride (B91410) ions has been shown to be completely regioselective. nih.gov

Stereoselectivity is concerned with the three-dimensional arrangement of atoms. The synthesis of trisubstituted aziridines from N-α-diazoacyl camphorsultam and N-Boc imines has been shown to proceed with high stereoselectivity, yielding predominantly the trans-aziridine isomer. acs.org The choice of catalyst, such as Brønsted acids like triflic acid, can significantly influence the reaction's efficiency and stereochemical outcome. acs.org The development of catalytic systems, for instance using planar chiral rhodium indenyl catalysts, has enabled the enantioselective aziridination of even unactivated alkenes, highlighting the advances in achieving high stereocontrol. chemrxiv.org

The interplay between the substituents on the nitrogen and carbon atoms of the aziridine ring is a key factor in determining the outcome of synthetic reactions. The presence of an acetyl group on the nitrogen atom in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) would render it an "activated" aziridine, making the ring more susceptible to nucleophilic attack compared to non-activated (N-alkyl or N-H) aziridines. nih.gov This activation is crucial for subsequent transformations and must be considered during the synthetic design.

Table 1: Factors Influencing Regio- and Stereoselectivity in Aziridine Synthesis

| Factor | Influence on Synthesis | Example |

|---|---|---|

| Catalyst | Can control enantioselectivity and diastereoselectivity. | Chiral Rh(III) indenyl catalysts for enantioselective aziridination of unactivated alkenes. chemrxiv.org |

| Substituents | Electronic and steric properties direct nucleophilic attack. | Electron-withdrawing groups on nitrogen activate the ring for nucleophilic opening. nih.gov |

| Reaction Type | The chosen synthetic route dictates the stereochemical outcome. | Aziridination of alkenes with nitrene precursors often proceeds stereospecifically. acs.org |

| Chiral Auxiliaries | Can be used to induce stereoselectivity in the products. | N-α-diazoacyl camphorsultam for asymmetric aziridination. acs.org |

Atom Economy and Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, with atom economy and the principles of green chemistry being central to the development of new synthetic methodologies.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Addition reactions, where all reactant atoms are incorporated into the product, represent the ideal in terms of atom economy (100%). rsc.org The C2 + N1 addition reaction between an alkene and a nitrene source to form an aziridine is an example of a potentially highly atom-economical route. thieme-connect.comnih.gov However, many traditional methods for nitrene generation involve reagents that have poor atom economy, such as those using hypervalent iodine, where a large portion of the reagent becomes waste. thieme-connect.com

The development of catalytic systems that utilize more atom-economical nitrene sources, like organic azides, is a key area of research. thieme-connect.com These methods aim to reduce waste by minimizing the formation of byproducts.

Green Chemistry Principles provide a broader framework for designing environmentally benign chemical processes. For the synthesis of aziridines, several of these principles are particularly relevant:

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. Catalytic aziridination reactions, for example, allow for the use of small amounts of a catalyst to generate large quantities of product. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent is crucial for the environmental impact of a synthesis. The development of synthetic protocols in environmentally benign solvents, such as cyclopentyl methyl ether (CPME), or even under solvent-free conditions, represents a significant step towards greener synthesis. nih.gov

Design for Energy Efficiency: Electrochemical methods for aziridine synthesis are emerging as a green alternative, often proceeding at ambient temperature and pressure without the need for metal catalysts or chemical oxidants. researchgate.net Photochemical methods using visible light also offer an energy-efficient route for aziridination. acs.org

Use of Renewable Feedstocks: While not directly addressed in the context of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), the broader goal of green chemistry is to utilize renewable starting materials.

Table 2: Application of Green Chemistry Principles to Aziridine Synthesis

| Green Chemistry Principle | Application in Aziridine Synthesis |

|---|---|

| Atom Economy | Direct C2+N1 aziridination of alkenes. thieme-connect.comnih.gov |

| Catalysis | Transition metal (e.g., Rh, Cu, Fe) catalyzed aziridinations. thieme-connect.comrsc.org |

| Safer Solvents | Use of greener solvents like cyclopentyl methyl ether (CPME). nih.gov |

| Energy Efficiency | Electrochemical and photochemical synthesis methods. acs.orgresearchgate.net |

| Waste Prevention | Development of one-pot and tandem reactions to reduce separation and purification steps. rsc.org |

Reactivity and Reaction Mechanisms of 1,1 Aziridine 1,2 Diyl Di Ethan 1 One

Aziridine (B145994) Ring-Opening Reactions: Mechanistic Pathways and Selectivity

The ring-opening of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) can proceed through several mechanistic pathways, including nucleophilic, electrophilic, and metal-catalyzed routes. The selectivity of these reactions (regio- and stereoselectivity) is dictated by a combination of factors: the nature of the attacking reagent, the reaction conditions, and the electronic and steric properties imparted by the two ethanone (B97240) substituents. researchgate.netfrontiersin.org The N-acetyl group, in particular, activates the ring toward nucleophilic attack by decreasing the electron density at the ring carbons. nih.govresearchgate.net This contrasts sharply with non-activated aziridines (e.g., N-alkyl derivatives), which are comparatively inert and require harsh conditions or prior activation to react. nih.govmdpi.com

The primary pathways for the ring-opening of this activated aziridine are:

Nucleophilic Ring-Opening : Involves the direct attack of a nucleophile on one of the ring carbons. This is the most common reaction type for N-activated aziridines. nih.gov

Electrophilic Activation : While the nitrogen atom is non-basic due to the acetyl group, the carbonyl oxygens can be targeted by Lewis or Brønsted acids, further enhancing the ring's electrophilicity. researchgate.net

Metal-Catalyzed Transformations : Various transition metals can catalyze ring-opening through diverse mechanisms, including oxidative addition and radical pathways, often leading to unique selectivity. mdpi.com

Nucleophilic Ring-Opening of the Aziridine Moiety

The electron-withdrawing nature of the N-acetyl group makes the lone pair of electrons on the nitrogen atom less available, thus reducing its basicity and nucleophilicity. bioorg.org Consequently, the aziridine ring carbons become significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov The reaction typically proceeds via an SN2 mechanism, involving the cleavage of a carbon-nitrogen bond.

Intermolecular nucleophilic additions to 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) are expected to be highly regioselective. The presence of a bulky and electron-withdrawing ethanone group at the C2 position creates substantial steric hindrance. As a result, under SN2 conditions, nucleophilic attack is strongly favored at the less substituted and sterically more accessible C3 position. dicp.ac.cn

A wide array of nucleophiles can participate in these reactions. The scope includes soft nucleophiles like halides and sulfur-based reagents, as well as various carbon and oxygen nucleophiles. However, the efficiency of the reaction can be dependent on the nucleophilicity of the attacking species and the reaction conditions employed. nih.gov Hard, basic nucleophiles may instead promote side reactions such as deprotonation at the carbon bearing the acetyl group.

| Nucleophile Type | Example Nucleophile | Expected Major Product after Ring-Opening at C3 |

| Halide | Chloride (Cl⁻) | N-(1-acetyl-2-chloroethyl)acetamide derivative |

| Oxygen | Alkoxide (RO⁻) | N-(1-acetyl-2-alkoxyethyl)acetamide derivative |

| Carbon (Organometallic) | Grignard Reagent (RMgX) | N-(1-acetyl-2-alkylpropyl)acetamide derivative |

| Carbon (Enolate) | Malonate Ester Enolate | Diester of (2-acetamido-3-oxobutyl)malonic acid |

| Heteroarene | Indole | 3-(2-Acetamido-3-oxobutyl)indole |

Table 1: Predicted Scope of Intermolecular Nucleophilic Additions. The table outlines the expected products from the regioselective attack of various nucleophiles at the C3 position of the aziridine ring, based on established principles for similarly substituted N-acyl aziridines.

While intermolecular reactions are common, aziridines can also undergo intramolecular cyclizations if a suitable nucleophilic moiety is present within the molecule. researchgate.net For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), such reactions would require prior modification to introduce a tethered nucleophile.

Generally, intramolecular cyclizations are more facile than their intermolecular counterparts. researchgate.net However, a significant limitation is that some N-activated aziridines, particularly N-sulfonyl derivatives, have been shown to be poor substrates for certain intramolecular cyclizations involving π-nucleophiles. researchgate.net The behavior of N-acetyl systems like the target compound would need specific investigation but could face similar constraints.

Rearrangements are another facet of aziridine chemistry, often leading to ring-expanded products like oxazolines. youtube.com In the presence of certain reagents, the N-acetyl group could potentially participate in a rearrangement cascade following an initial ring-opening event, leading to the formation of five-membered heterocyclic systems. youtube.com

Electrophilic Activation and Strain-Release Pathways

Unlike N-alkyl aziridines, which are activated by electrophilic attack on the ring nitrogen to form a reactive aziridinium (B1262131) ion, the nitrogen in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) is non-nucleophilic. mdpi.combioorg.org Instead, electrophilic activation occurs through coordination of a Lewis acid or protonation by a Brønsted acid at one of the carbonyl oxygen atoms. researchgate.netnih.gov

This coordination enhances the electron-withdrawing capacity of the acetyl group, which further polarizes the C-N bonds of the aziridine ring. The increased electrophilicity of the ring carbons makes them exceptionally vulnerable to attack by even weak nucleophiles. This Lewis acid-catalyzed pathway facilitates a strain-release ring-opening, often proceeding with high stereoselectivity. For instance, Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or zinc(II) triflate (Zn(OTf)₂) are effective in catalyzing the ring-opening of N-activated aziridines with electron-rich arenes in a Friedel-Crafts-type reaction. researchgate.net

Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysis offers powerful and diverse methods for the ring-opening of aziridines, often providing access to reaction pathways and selectivity patterns that are unattainable under other conditions. mdpi.com N-acylated aziridines are particularly good substrates for some of these transformations. dicp.ac.cn

One of the most distinct catalytic systems involves titanocene(III) complexes, which promote a single-electron transfer to the N-acyl aziridine. This initiates a radical-based ring-opening that occurs with high regioselectivity at the more substituted carbon center (C2). dicp.ac.cn This outcome is opposite to that of typical SN2 reactions and provides a strategic method for forming quaternary carbon centers.

Other metals, such as palladium and nickel, are widely used to catalyze cross-coupling reactions. These processes typically involve the oxidative addition of the metal into a C-N bond, followed by reaction with an organometallic reagent. These reactions provide a versatile means for C-C bond formation. researchgate.net

| Catalyst System | Reagent Type | Mechanistic Pathway | Regioselectivity |

| Titanocene(III) | Radical Acceptor (e.g., Michael acceptor) | Radical | Attack at C2 (more substituted) dicp.ac.cn |

| Palladium(0) | Organoboronic Acid (Suzuki Coupling) | Oxidative Addition | Typically C3 (less substituted) mdpi.com |

| Nickel(II) | Organozinc Reagent (Negishi Coupling) | Oxidative Addition | Typically C3 (less substituted) dicp.ac.cn |

| Copper(I) | Diboron Reagent | Nucleophilic Addition | Dependent on activating group mdpi.com |

Table 2: Overview of Metal-Catalyzed Ring-Opening Reactions. This table summarizes key metal catalyst systems applicable to N-acyl aziridines, highlighting the distinct mechanistic pathways and resulting regioselectivity.

Influence of the Ethanone Substituents on Aziridine Reactivity

The two ethanone (acetyl) groups on 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) have a synergistic and directing effect on its reactivity.

The N-Ethanone (N-Acetyl) Group:

Activation: As a potent electron-withdrawing group, it significantly lowers the energy of the LUMO of the C-N bonds, thereby activating the ring for nucleophilic attack. nih.govresearchgate.net

Nitrogen Deactivation: It renders the nitrogen atom non-basic and non-nucleophilic, preventing protonation or alkylation at the nitrogen and directing electrophilic activation toward the carbonyl oxygen. bioorg.org

Radical Reaction Facilitation: The reduced amide resonance within the strained three-membered ring makes the N-acetyl group a better acceptor of an electron, facilitating single-electron transfer and subsequent radical ring-opening reactions. dicp.ac.cn

The C2-Ethanone (C-Acetyl) Group:

Electronic Activation: It further withdraws electron density from the ring, enhancing the electrophilicity of the C2 carbon to which it is attached.

Steric Hindrance: It provides a strong steric shield at the C2 position. This is the dominant factor in SN2-type reactions, directing incoming nucleophiles to the C3 position with high regioselectivity.

Modulation of Reactivity: Under conditions that favor an SN1-like mechanism (e.g., strong Lewis acids), the C-acetyl group could potentially stabilize a cationic intermediate at C2, possibly reversing the regioselectivity. Indeed, in related systems, a γ-ketone substituent on an aziridine has been shown to direct nucleophilic attack to the substituted C2 position under acidic conditions. frontiersin.org This highlights the delicate balance between steric and electronic effects that governs the ultimate outcome of the reaction.

Reactions Involving the Ethanone Moieties

The ethanone moieties in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) are expected to exhibit reactivity typical of ketones, but modulated by the electronic and steric influence of the adjacent aziridine ring.

The carbonyl carbons of the ethanone groups are electrophilic centers and are susceptible to nucleophilic attack. This reactivity is the basis for a range of condensation reactions. Analogous to the behavior of other α-substituted ketones, such as 2-acetylpyridine, 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) is expected to participate in reactions like the Claisen-Schmidt condensation. ichem.mdichem.mdrsc.orgresearchgate.netresearchgate.net In such reactions, the ketone would react with aldehydes in the presence of an acid or base catalyst to form α,β-unsaturated ketones.

The proposed mechanism for a base-catalyzed condensation reaction would involve the formation of an enolate, which then acts as a nucleophile. The presence of the aziridine ring may influence the rate and outcome of these reactions due to its inductive effect and potential for steric hindrance.

Table 1: Predicted Products of Condensation Reactions of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)

| Reactant | Catalyst | Predicted Product |

| Benzaldehyde | NaOH | (E)-1-(2-(3-phenyl-2-propenoyl)aziridin-1-yl)ethan-1-one |

| Formaldehyde | H+ | 1-(2-(prop-1-en-2-oyl)aziridin-1-yl)ethan-1-one |

Note: The products in this table are hypothetical and based on the known reactivity of similar ketones.

The α-carbons of the ethanone groups are acidic and can be deprotonated to form enolates. bham.ac.ukyoutube.comyoutube.com The formation of these enolates is a key step in many synthetic transformations, allowing for the introduction of various functional groups at the α-position. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base, solvent, and temperature. bham.ac.uk

Once formed, the enolate can react with a variety of electrophiles, leading to α-functionalized products. This umpolung strategy, which reverses the normal polarity of the α-carbon, is a powerful tool in organic synthesis. springernature.com Reactions with heteroatom-based electrophiles can introduce atoms like oxygen, nitrogen, sulfur, or halogens at the α-position. springernature.com

Table 2: Examples of Potential Alpha-Functionalization Reactions

| Reagent | Reaction Type | Potential Product |

| LDA, then CH3I | Alkylation | 1,1'-(Aziridine-1,2-diyl)bis(propan-1-one) |

| NaH, then Ph-Se-Br | Selenylation | 1,1'-(Aziridine-1,2-diyl)bis(2-(phenylselanyl)ethan-1-one) |

| Base, then NCS | Chlorination | 1,1'-(Aziridine-1,2-diyl)bis(2-chloroethan-1-one) |

Note: The products in this table are hypothetical and based on general principles of enolate chemistry.

Pericyclic Reactions and Rearrangements of the Aziridine-Ethanone System

The strained aziridine ring, in conjunction with the adjacent carbonyl groups, creates a system that may be prone to pericyclic reactions and rearrangements, particularly under thermal or photochemical conditions. researchgate.netbaranlab.org These reactions are concerted processes that proceed through a cyclic transition state. libretexts.orgwikipedia.org

Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond, are also plausible. libretexts.orgwikipedia.org For example, a nih.govnih.gov-sigmatropic rearrangement could potentially occur, leading to a ring-expanded product. The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules. libretexts.org It is also conceivable that the molecule could undergo electrocyclic ring-opening upon heating or irradiation, though this is more common in systems with unsaturation directly attached to the ring. wikipedia.orgsfu.cauchicago.edu

Table 3: Hypothetical Pericyclic Reactions and Rearrangements

| Conditions | Reaction Type | Potential Product |

| Heat | nih.govnih.gov-Sigmatropic Rearrangement | Ring-expanded isomer |

| UV light | Photochemical Rearrangement | Isomeric structures |

| Acid catalyst | Rearrangement | Oxazoline derivative |

Note: The products in this table are hypothetical and based on the known reactivity of related aziridine compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Aziridine 1,2 Diyl Di Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an essential technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

1D NMR (¹H, ¹³C) for Chemical Environment and Connectivity

One-dimensional NMR spectra are fundamental for identifying the types of protons and carbons present in a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aziridine (B145994) ring and the protons of the two acetyl groups. The chemical shifts (δ) would indicate their electronic environment, and the coupling constants (J) would reveal connectivity between neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. Signals for the aziridine ring carbons and the carbonyl and methyl carbons of the acetyl groups would be expected at characteristic chemical shifts.

Hypothetical ¹H NMR Data Table: This table is for illustrative purposes only, as no experimental data was found.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aziridine CH | Data not available | Data not available | Data not available |

| Aziridine CH₂ | Data not available | Data not available | Data not available |

| Acetyl CH₃ | Data not available | Data not available | Data not available |

Hypothetical ¹³C NMR Data Table: This table is for illustrative purposes only, as no experimental data was found.

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aziridine CH | Data not available |

| Aziridine CH₂ | Data not available |

| Carbonyl C=O | Data not available |

| Carbonyl C=O | Data not available |

| Acetyl CH₃ | Data not available |

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity within the aziridine ring and the acetyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the acetyl groups to the aziridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation.

Stereochemical Assignments via NMR Anisotropy Effects

NMR anisotropy effects can be used to determine the relative stereochemistry of a molecule. The magnetic anisotropy of the carbonyl groups in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) would influence the chemical shifts of nearby protons on the aziridine ring. By analyzing these shielding and deshielding effects, it would be possible to deduce the spatial arrangement of the acetyl groups relative to the ring. However, no specific studies applying this method to the target compound were found.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of the C=O (carbonyl) stretching vibration of the acetyl groups. Other bands would correspond to C-H and C-N stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum, particularly for non-polar bonds.

Hypothetical Vibrational Spectroscopy Data Table: This table is for illustrative purposes only, as no experimental data was found.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would give clues about the connectivity of the atoms, as the molecule would break apart in a predictable manner upon ionization.

Advanced Spectroscopic and Crystallographic Analysis of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) Fails to Yield Data

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the tandem mass spectrometry (MS/MS) or X-ray crystallography of the chemical compound 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) could be located. This prevents the creation of a detailed article on its advanced spectroscopic characterization and structural elucidation as requested.

This lack of available information suggests that 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) may be a novel or sparsely studied compound. Without primary research data, any attempt to generate the requested scientific article would be speculative and fall short of the required standards of accuracy and detail.

Therefore, the sections on Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and X-ray Crystallography for Solid-State Molecular Geometry and Conformation, along with any associated data tables, cannot be provided at this time. Further empirical research, including the synthesis and subsequent analysis of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) using these techniques, would be necessary to generate the specific data required for such an article.

Theoretical and Computational Chemistry Studies of 1,1 Aziridine 1,2 Diyl Di Ethan 1 One

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformations.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. DFT calculations would be employed to determine the most stable geometric structure of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) by finding the minimum energy on the potential energy surface. This process, known as geometry optimization, would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Different conformations, arising from the rotation around single bonds, could also be investigated. For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), this would involve exploring the rotational possibilities of the two ethanone (B97240) groups relative to the aziridine (B145994) ring. By calculating the energies of these different conformers, their relative stabilities can be determined.

Below is a hypothetical data table illustrating the kind of results a DFT geometry optimization might yield for the key structural parameters of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one).

| Parameter | Predicted Value |

| C-C (aziridine ring) | 1.48 Å |

| C-N (aziridine ring) | 1.47 Å |

| C=O (ethanone group) | 1.22 Å |

| C-C (ethanone group) | 1.52 Å |

| C-N-C (aziridine ring angle) | 60.5° |

| O=C-C (ethanone angle) | 120.3° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), ab initio calculations would be used to refine the geometries and energies obtained from DFT. While computationally more demanding, these methods can offer a more precise understanding of the molecule's conformational landscape and the energy barriers between different conformers. This level of accuracy is particularly important for understanding subtle stereoelectronic effects that may influence the molecule's reactivity.

Electronic Structure Analysis and Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Computational methods provide detailed insights into the electronic structure.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), the energies and shapes of the HOMO and LUMO would be calculated.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The following table presents hypothetical HOMO and LUMO energies for 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) that could be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes only.

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various population analysis schemes.

A more intuitive way to visualize the charge distribution is through an electrostatic potential (ESP) map. An ESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential, typically colored blue, are electron-poor and are likely sites for nucleophilic attack. For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), the ESP map would likely show negative potential around the oxygen atoms of the ethanone groups and potentially a more complex distribution around the strained aziridine ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), this could involve modeling its reactions with various reagents.

This process involves identifying the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state—the highest energy point along the reaction coordinate—must be located and characterized. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

DFT and ab initio methods would be used to calculate the energies of all species involved in the reaction. By mapping out the energy profile of the reaction, chemists can gain a deep understanding of the factors that control the reaction's feasibility and outcome. For instance, the ring-opening reactions of the aziridine ring in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) could be modeled to predict the most likely products under different reaction conditions.

Applications of 1,1 Aziridine 1,2 Diyl Di Ethan 1 One in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block in Organic Chemistry

The inherent ring strain and the electron-withdrawing nature of the acetyl groups make 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) a highly reactive and versatile building block in organic synthesis. nih.gov Its utility spans from the construction of complex heterocyclic frameworks to its incorporation in sophisticated multi-component reaction sequences.

Activated aziridines are well-established precursors for the synthesis of a wide array of larger, more complex heterocyclic systems through ring-opening and ring-enlargement reactions. researchgate.netdntb.gov.ua The strain energy of the three-membered ring provides a strong thermodynamic driving force for these transformations. nih.gov In the case of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), the acetyl groups activate the aziridine (B145994) ring for nucleophilic attack, facilitating its conversion into various saturated and unsaturated heterocycles.

These transformations can be initiated by a diverse range of reagents and catalysts, leading to the formation of four-, five-, six-, and even seven-membered heterocyclic rings. researchgate.net For instance, reaction with various nucleophiles can lead to the regioselective opening of the aziridine ring, followed by intramolecular cyclization to afford functionalized heterocycles such as piperidines, pyrrolidines, and morpholines. researchgate.netnih.gov

Below is a representative table of ring enlargement reactions starting from activated aziridines, illustrating the potential synthetic pathways for 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one).

| Starting Aziridine Type | Reagent/Catalyst | Resulting Heterocycle | Reference |

| N-Acylaziridine | Lewis Acid | Oxazoline | researchgate.net |

| N-Tosylaziridine | Ylide | Pyrrolidine | researchgate.net |

| Activated Aziridine | Alkenes/Alkynes | Cycloaddition Products | researchgate.net |

| N-Arylaziridine | Carbon Disulfide | Thiazolidinone | researchgate.net |

This table presents examples of ring enlargement reactions of activated aziridines, which are analogous to the expected reactivity of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one).

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Activated aziridines, including derivatives like 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), can serve as valuable components in such reaction cascades. nih.govmdpi.com

The ability of the aziridine ring to undergo stereoselective ring-opening upon nucleophilic attack allows for its incorporation into complex molecular architectures in a controlled manner. nih.gov For example, the in-situ generation of an azomethine ylide from an activated aziridine can be trapped by a dipolarophile in a [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis.

The following table illustrates the utility of aziridines in various MCRs, highlighting the potential for 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) to participate in similar transformations.

| MCR Type | Aziridine Role | Key Transformation | Resulting Scaffold | Reference |

| [3+2] Cycloaddition | Azomethine Ylide Precursor | Dipolar Cycloaddition | Pyrrolidine Derivatives | researchgate.net |

| Passerini-type Reaction | Electrophilic Component | Nucleophilic Ring-Opening | α-Acyloxy Amides | nih.gov |

| Ugi-type Reaction | Amine Component (after ring-opening) | Isocyanide Insertion | Peptidomimetics | nih.gov |

This table showcases the participation of aziridines in multi-component reactions, providing a framework for the potential applications of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) in this area.

Potential in Polymer Chemistry and Functional Materials

The strained three-membered ring of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) also makes it a promising candidate for applications in polymer chemistry, particularly in the synthesis of functional materials with tailored properties. rsc.orgutwente.nl

Ring-opening polymerization (ROP) of aziridines is a well-established method for the synthesis of polyamines and other nitrogen-containing polymers. rsc.orgutwente.nlresearchgate.net The presence of activating groups on the nitrogen atom, such as the acetyl groups in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), can facilitate controlled polymerization processes, leading to polymers with well-defined architectures and molecular weights.

Both cationic and anionic ROP mechanisms can be envisaged for activated aziridines, offering routes to linear or branched polymers depending on the reaction conditions. utwente.nl The resulting polymers, featuring repeating diamine units, can exhibit interesting properties for applications in areas such as drug delivery, gene transfection, and as chelating agents. rsc.org

Polyfunctional aziridines are effective cross-linking agents for polymers containing acidic functionalities, such as carboxyl groups. joiematerial.comepo.orggoogle.comguidechem.com The di-functional nature of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) makes it a potential candidate for cross-linking acrylic emulsions, polyurethanes, and other polymer systems. epo.orggoogle.com

The cross-linking reaction typically proceeds through the nucleophilic attack of the carboxylate anion on the activated aziridine ring, forming a stable amide linkage. google.com This process can significantly improve the mechanical properties, chemical resistance, and adhesion of the resulting polymer network. joiematerial.com Aziridine-based cross-linkers are often favored in applications where formaldehyde-free systems are required. epo.org

The table below summarizes the key features of aziridine-based cross-linking agents.

| Polymer System | Functional Group for Cross-linking | Cross-linking Condition | Improved Properties | Reference |

| Acrylic Emulsions | Carboxylic Acid | Room Temperature or Mild Heating | Adhesion, Water Resistance | epo.orggoogle.com |

| Polyurethanes | Carboxylic Acid | Mild Heating | Mechanical Strength, Durability | guidechem.com |

| Leather Coatings | Carboxylic Acid | Ambient Temperature | Wash and Abrasion Resistance | joiematerial.com |

This table outlines the general applications of polyfunctional aziridines as cross-linking agents, which are relevant to the potential use of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one).

Development as a Ligand or Precursor for Catalytic Systems

The nitrogen atoms within the aziridine ring and the oxygen atoms of the acetyl groups in 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) present potential coordination sites for metal ions. This suggests that the molecule could serve as a ligand in coordination chemistry, potentially leading to the development of novel catalytic systems.

While the direct use of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) as a ligand in catalysis is not yet widely reported, the broader class of N-functionalized aziridines and related diamine derivatives (obtainable through its ring-opening) are known to form stable complexes with various transition metals. These complexes have shown activity in a range of catalytic transformations, including asymmetric synthesis.

Furthermore, the compound could serve as a precursor for the synthesis of more complex chiral ligands. For instance, stereoselective ring-opening with appropriate nucleophiles could yield chiral 1,2-diamines, which are privileged scaffolds for the construction of highly effective asymmetric catalysts.

Future Perspectives and Emerging Research Avenues for 1,1 Aziridine 1,2 Diyl Di Ethan 1 One

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

The unique structural and electronic properties of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) open avenues for exploring reactivity that goes beyond traditional aziridine (B145994) chemistry. Future research is expected to focus on uncovering and harnessing unconventional reaction pathways.

One promising area is the investigation of radical-mediated transformations. The engagement of aziridines in stepwise radical additions could lead to novel intermediates and products. nih.gov For instance, the development of catalytic cycles where the aziridine acts as a radical acceptor or precursor could enable new carbon-carbon and carbon-heteroatom bond formations. Exploring its behavior under photoredox or electrochemical conditions could unlock unprecedented reactivity, moving beyond conventional two-electron pathways. nih.govyoutube.com

Furthermore, the two acetyl groups on the aziridine ring offer multiple coordination sites for transition metals. This could be exploited to design novel catalytic cycles where the compound acts as a transient ligand or a reactive intermediate. Research into metal-catalyzed ring-opening, ring-expansion, and annulation reactions could lead to the synthesis of diverse and complex heterocyclic scaffolds. The development of catalysts that can selectively activate one C-N bond over the other, or engage the acetyl groups in catalysis, remains a significant and exciting challenge. nih.gov

Integration into High-Throughput Synthesis and Screening Platforms

The progression of modern drug discovery and materials science heavily relies on the rapid synthesis and evaluation of large compound libraries. A key future direction for 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) is its integration into high-throughput synthesis (HTS) and screening platforms. nih.govnih.gov

Automated synthesis platforms could utilize the compound as a core building block. Its predictable reactivity as an electrophile makes it an ideal candidate for parallel synthesis schemes, where it can be reacted with a diverse array of nucleophiles to generate large libraries of derivatives. rug.nl The development of robust, one-pot, multicomponent reactions featuring this aziridine would be particularly valuable, allowing for a rapid increase in molecular complexity from simple starting materials. mdpi.com

Once synthesized, these libraries can be subjected to high-throughput screening to identify molecules with desired biological or material properties. For example, screening for inhibitory activity against specific enzyme targets could uncover new pharmaceutical leads. nih.gov Similarly, screening for properties like luminescence or conductivity could identify novel materials for electronic applications. The data generated from these large-scale screens can then be analyzed using data-driven approaches to build structure-activity relationships, guiding the next round of synthesis. nih.gov

Advancements in Asymmetric Transformations Utilizing the Compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Future research will undoubtedly focus on advancing asymmetric transformations that utilize 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) to generate chiral molecules.

A major thrust will be the development of new chiral catalysts for the enantioselective ring-opening of the aziridine. nih.govresearchgate.net This would provide access to a wide range of chiral 1,2-difunctionalized compounds, which are valuable synthetic intermediates. nih.gov Research into chiral Lewis acids, Brønsted acids, and organocatalysts that can effectively control the stereochemistry of the nucleophilic attack is crucial. organic-chemistry.orgnih.gov

Moreover, the aziridine itself can be a precursor to chiral ligands or catalysts. preprints.orgmdpi.com By performing stereoselective modifications on the aziridine core, novel chiral phosphines or N-heterocyclic carbenes could be synthesized. These new ligands could then be applied in a broad spectrum of asymmetric catalytic reactions, expanding the toolbox available to synthetic chemists. mdpi.com The aza-Darzens reaction, which can be used to construct densely substituted chiral aziridines, represents another powerful approach for creating complex chiral architectures. nih.gov

Table 1: Potential Asymmetric Transformations and Catalytic Systems

| Transformation Type | Catalyst Class | Potential Chiral Products |

|---|---|---|

| Enantioselective Ring-Opening | Chiral Lewis Acids (e.g., Zn, Cu, Y complexes) | Chiral 1,2-diamines, amino alcohols, amino esters |

| Desymmetrization | Chiral Brønsted Acids | Enantioenriched difunctional compounds |

| [3+2] Cycloaddition | Chiral Metal Complexes (e.g., Nd, Ho, Tm) | Chiral oxazolidines and other heterocycles |

| Aza-Darzens Reaction | Bimetallic Systems (e.g., Zn-ProPhenol) | Highly substituted chiral aziridines |

Synergistic Development: Combining Experimental and Advanced Computational Design

The synergy between experimental synthesis and computational chemistry is a powerful paradigm for modern chemical research. For 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), this combined approach will be instrumental in accelerating discovery and deepening mechanistic understanding. rsc.org

Density Functional Theory (DFT) calculations can be employed to predict the reactivity and regioselectivity of the aziridine with various reagents. researchgate.netdntb.gov.ua By modeling reaction pathways and transition states, computational studies can provide insights that are difficult to obtain through experiments alone. nih.gov This can guide the selection of optimal reaction conditions, catalysts, and substrates, thereby reducing the amount of empirical screening required. nih.govresearchgate.net For example, DFT can help elucidate the factors controlling the regioselectivity of ring-opening reactions or predict the most likely outcomes of unconventional catalytic cycles. scielo.brfrontiersin.org

This predictive power extends to the design of new catalysts for asymmetric transformations. Computational modeling can be used to design chiral ligands that are predicted to have high enantioselectivity for reactions involving the aziridine. These computationally designed ligands can then be synthesized and tested experimentally, creating a closed loop of design, synthesis, and testing that can rapidly lead to highly effective catalysts. nih.gov

Sustainable Synthesis and Application Development

In line with the growing importance of green chemistry, a significant future perspective for 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) involves the development of sustainable methods for its synthesis and application. mdpi.com

Future research will aim to develop synthetic routes to the compound that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes. sphinxsai.comatiner.gr This could involve exploring biocatalytic or electrochemical methods for the aziridination step, which can offer high selectivity under mild conditions. rsc.org The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will also be key research targets. mdpi.comnih.gov

In terms of applications, the principle of atom economy will drive the development of reactions where most or all of the atoms of the aziridine are incorporated into the final product. sphinxsai.com This is particularly relevant for ring-opening and cycloaddition reactions. Furthermore, designing applications where the final products are biodegradable or can be easily recycled will contribute to a more circular chemical economy. atiner.gr The development of catalytic applications where the aziridine-derived product can be used in small quantities to effect a larger chemical transformation is another hallmark of sustainable chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one), and how can purity be optimized?

- Methodological Answer : Synthesis typically involves ring-opening reactions of aziridine derivatives or condensation of ketones with aziridine precursors. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

- Purification : Employ recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the compound. Validate purity via melting point analysis and NMR spectroscopy (¹H/¹³C) .

- Safety : Follow protocols for handling aziridines (e.g., use fume hoods, nitrile gloves) due to their potential mutagenicity .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Prioritize spectroscopic and chromatographic techniques:

- Spectroscopy : IR spectroscopy to confirm ketone C=O stretches (~1700 cm⁻¹) and aziridine N-H/N-C vibrations . Mass spectrometry (MS) for molecular ion confirmation.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

- Solubility : Test in solvents like DMSO, ethanol, and chloroform to guide reaction design .

Q. What safety protocols are critical when handling 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)?

- Methodological Answer :

- Exposure Control : Use ventilated enclosures and PPE (lab coats, goggles, respirators) to avoid inhalation or skin contact .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation or polymerization .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy .

- Light Sensitivity : Conduct photostability tests under UV light (e.g., 254 nm) for 24–72 hours .

- Thermal Degradation : Use thermogravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening reactions of 1,1'-(Aziridine-1,2-diyl)di(ethan-1-one) with nucleophiles?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., amines, thiols) under controlled temperatures .

- Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity and transition states .

- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to trace bond cleavage pathways via NMR .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare literature data across solvents, temperatures, and catalysts to identify outliers .

- Reproducibility Checks : Replicate disputed experiments with strict controls (e.g., anhydrous conditions, inert atmosphere) .

- Advanced Characterization : Use X-ray crystallography to confirm structural variations (e.g., stereochemistry) influencing reactivity .

Q. What strategies are effective for studying the compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Molecular Docking : Use software like AutoDock to simulate interactions with target biomolecules .

- Toxicity Screening : Conduct MTT assays on cell lines to evaluate cytotoxicity .

Q. How can computational chemistry enhance the design of derivatives with improved properties?

- Methodological Answer :

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict biological activity or solubility .

- Virtual Libraries : Generate derivative structures via substituent permutation and evaluate their synthetic feasibility using retrosynthetic tools (e.g., Synthia) .

- Energy Minimization : Optimize geometries with molecular mechanics (MMFF94 force field) to assess stability .

Methodological Considerations for Data Presentation

- Tables : Include comparative data (e.g., reaction yields under varying catalysts, spectroscopic peaks) with error margins .

- Figures : Use annotated reaction schemes, chromatograms, or crystallographic data to highlight key findings .

- Statistical Analysis : Apply ANOVA or t-tests to validate significance in experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.